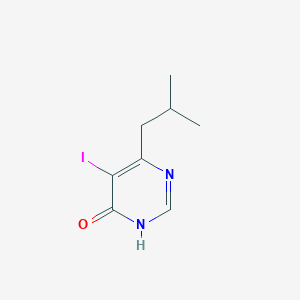
1-Bromo-2-ethynyl-4-methylbenzene
Descripción general
Descripción
“1-Bromo-2-ethynyl-4-methylbenzene” is an aromatic compound with the molecular formula C9H7Br . It is a derivative of benzene, which is a six-membered ring of carbon atoms, each of which is also bound to a hydrogen atom .
Synthesis Analysis
The synthesis of “1-Bromo-2-ethynyl-4-methylbenzene” could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the substitution of an atom (usually hydrogen) attached to an aromatic system with an electrophile .Molecular Structure Analysis
The molecular structure of “1-Bromo-2-ethynyl-4-methylbenzene” consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
As an aromatic compound, “1-Bromo-2-ethynyl-4-methylbenzene” can undergo various types of reactions, including electrophilic aromatic substitution . The presence of the bromine atom, ethynyl group, and methyl group can influence the reactivity of the compound and the position of the reaction on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-ethynyl-4-methylbenzene” include its molecular weight, which is 195.06 g/mol . Other properties such as its solubility, boiling point, and melting point may also be relevant, but specific data for this compound may not be readily available .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 1-Bromo-2-ethynyl-4-methylbenzene serves as an intermediate in the synthesis of various organic compounds. For example, it has been used in the production of 1-bromo-2,4-dinitrobenzene, which is significant in the creation of medicinal agents, organic dyes, and organic electroluminescent materials. The synthesis process often results in high yields and purity, as evidenced in a study where the yield reached 94.8% with a purity higher than 99.0%, confirmed by IR and NMR spectrometry (Xuan et al., 2010).
Enhancement of Reaction Rates
- The compound is also significant in chemical reactions where its reaction rate is enhanced under certain conditions. For instance, a study showed that the synthesis of di-p-tolylsulfane from the reaction of 4-bromo-1-methylbenzene with sodium sulfide was greatly enhanced when catalyzed by a multi-site phase-transfer catalyst combined with sonication (Abimannan et al., 2015).
Thermochemistry Studies
- In thermochemistry, the vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo-substituted methylbenzenes, including 1-bromo-2-methylbenzene, 1-bromo-3-methylbenzene, and 1-bromo-4-methylbenzene, have been studied. These studies help in understanding the internal self-consistency of experimental measurements in this field (Verevkin et al., 2015).
Antioxidant Interaction Studies
- There has been experimental and computational research on the antioxidant activity of related compounds like 4-bromo-1-isothiocyanato-2-methylbenzene. This kind of research is significant in understanding the pharmaceutical activities of these compounds, especially in cancer treatment (Richa et al., 2020).
Applications in Organic Synthesis
- 1-Bromo-2-ethynyl-4-methylbenzene has been used in the synthesis of dibenzopentalenes, a process involving nickel(0) complexes. This synthesis is noteworthy for its simplicity and the formation of three C-C bonds in a single process, highlighting the compound's utility in organic synthesis (Kawase et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-ethynyl-4-methylbenzene is the benzene ring, a cyclic compound with delocalized pi electrons . The benzene ring is particularly stable due to its aromaticity, which it strives to maintain during reactions .
Mode of Action
1-Bromo-2-ethynyl-4-methylbenzene undergoes electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with the benzene ring can lead to various biochemical pathways. For instance, it can undergo nucleophilic substitution reactions, with the pathway depending on the type of benzylic halide . Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
Its predicted properties include a boiling point of 2419±330 °C and a density of 142±01 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is a substituted benzene ring . The exact molecular and cellular effects would depend on the specific electrophile involved and the position of the substitution on the benzene ring.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the temperature and pressure can affect the rate of the electrophilic aromatic substitution reaction . Additionally, the presence of other substances in the reaction environment could potentially interfere with the reaction or lead to different products.
Direcciones Futuras
The future directions for research on “1-Bromo-2-ethynyl-4-methylbenzene” could involve further exploration of its reactivity and potential applications. This could include studying its behavior in various types of chemical reactions and investigating its potential use in the synthesis of other compounds .
Propiedades
IUPAC Name |
1-bromo-2-ethynyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAWOXABITWKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethynyl-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



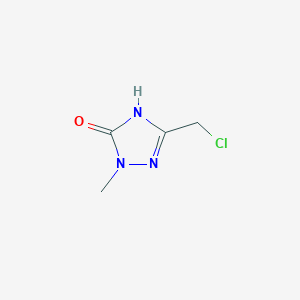
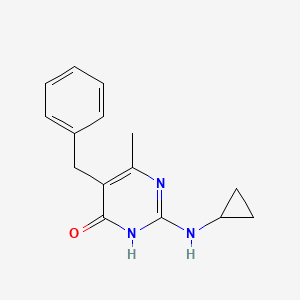

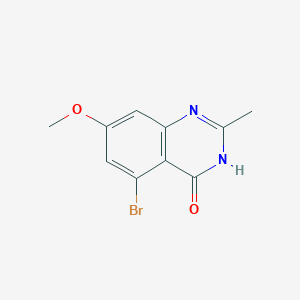
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
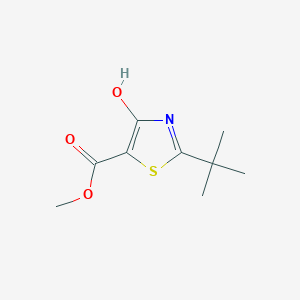


![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)
